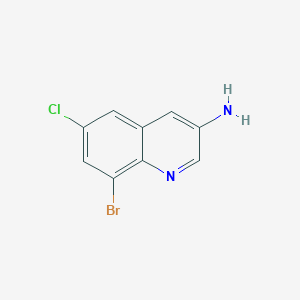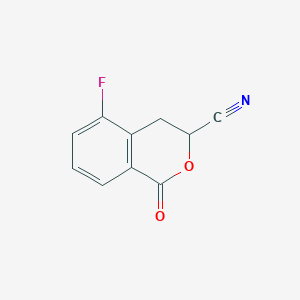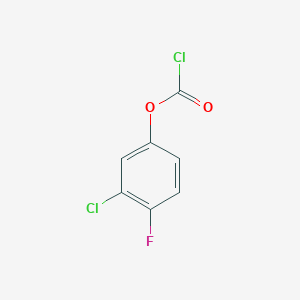
3-Chloro-4-fluorophenyl chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-fluorophenyl chloroformate is a chemical compound with the molecular formula C7H3Cl2FO2. It is also known by its IUPAC name, 3-chloro-4-fluorophenyl carbonochloridate. This compound is used in various chemical synthesis processes and has applications in different scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Chloro-4-fluorophenyl chloroformate can be synthesized through the reaction of 3-chloro-4-fluoroaniline with phosgene. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-fluorophenyl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, carbonates, and thiocarbonates.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-chloro-4-fluorophenol and carbon dioxide.
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines to form ureas or carbamates.
Alcohols: Reacts with alcohols to form carbonates.
Thiols: Reacts with thiols to form thiocarbonates.
Major Products Formed
Carbamates: Formed from reactions with amines.
Carbonates: Formed from reactions with alcohols.
Thiocarbonates: Formed from reactions with thiols.
Applications De Recherche Scientifique
3-Chloro-4-fluorophenyl chloroformate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers
Mécanisme D'action
The mechanism of action of 3-chloro-4-fluorophenyl chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other chemical entities. This reactivity is exploited in various chemical synthesis processes and biological studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorophenyl chloroformate: Similar in structure but lacks the chlorine atom at the 3-position.
3-Chloro-4-fluorophenylpiperazine: Contains a piperazine ring instead of the chloroformate group
Uniqueness
3-Chloro-4-fluorophenyl chloroformate is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct reactivity and properties compared to other chloroformates. This unique structure makes it valuable in specific synthetic applications and research studies .
Propriétés
Formule moléculaire |
C7H3Cl2FO2 |
|---|---|
Poids moléculaire |
209.00 g/mol |
Nom IUPAC |
(3-chloro-4-fluorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H3Cl2FO2/c8-5-3-4(12-7(9)11)1-2-6(5)10/h1-3H |
Clé InChI |
PBLPIIJCXIHCRC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC(=O)Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


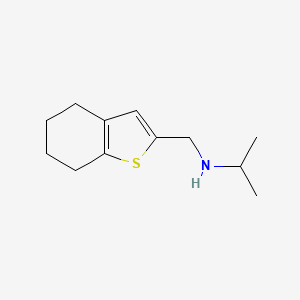
![6-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13207215.png)

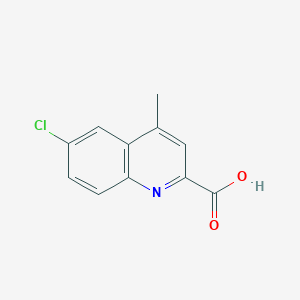
![2-Bromo-5-([1-(chloromethyl)cyclopropyl]methyl)thiophene](/img/structure/B13207254.png)
![4-(4-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13207257.png)
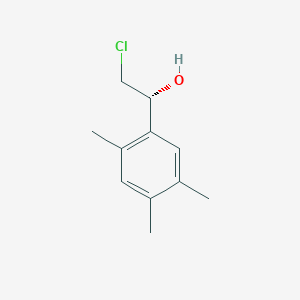
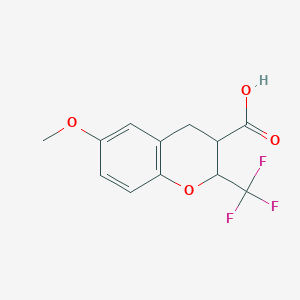
![1-[(3-Fluoro-4-methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13207277.png)
![1-(3-Methylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13207279.png)

